2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 477331-62-7
Cat. No.: VC16166550
Molecular Formula: C24H21FN2O2S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477331-62-7 |
|---|---|
| Molecular Formula | C24H21FN2O2S2 |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | 2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H21FN2O2S2/c1-29-17-12-10-16(11-13-17)27-23(28)21-18-7-3-5-9-20(18)31-22(21)26-24(27)30-14-15-6-2-4-8-19(15)25/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
| Standard InChI Key | XQXUZKDTPODPHU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC5=C3CCCC5 |
Introduction
The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with a molecular formula of C24H21FN2O2S2. It is identified by the CAS number 477331-62-7 and is also known as STK030526 among other synonyms . This compound is of interest in pharmaceutical research due to its unique structural features and potential biological activities.
Synonyms and Identifiers:
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CAS Number: 477331-62-7
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PubChem CID: 2060041
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InChI Key: XQXUZKDTPODPHU-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution, condensation, and cyclization steps.
Potential Biological Activities:
Future Research Directions:
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In Vitro and In Vivo Studies: Further research is needed to evaluate its efficacy and safety in biological systems.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its activity or reduce potential side effects could be a fruitful area of investigation.
Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the compound's structure and purity.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
Chromatographic Techniques:
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High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and separating impurities.
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